molecular formula C19H32N2O B5486296 (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone

(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B5486296
M. Wt: 304.5 g/mol
InChI Key: FPKIVQBNPXQCGW-UHFFFAOYSA-N
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Description

(3,5-Dimethyltricyclo[3311~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone is a complex organic compound characterized by its unique tricyclic structure and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the tricyclic core. This core can be synthesized through a series of cyclization reactions involving suitable precursors. The piperazine moiety is then introduced via nucleophilic substitution reactions. The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of (3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The tricyclic core and piperazine moiety allow it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,5-Dimethyltricyclo[3.3.1.1~3,7~]dec-1-yl)(4-ethylpiperazin-1-yl)methanone is unique due to its combination of a tricyclic core and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3,5-dimethyl-1-adamantyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O/c1-4-20-5-7-21(8-6-20)16(22)19-11-15-9-17(2,13-19)12-18(3,10-15)14-19/h15H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKIVQBNPXQCGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C23CC4CC(C2)(CC(C4)(C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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